![molecular formula C16H16N4O2S B11162246 N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide](/img/structure/B11162246.png)
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide
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Overview
Description
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a complex organic compound that features both thiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Moiety: This can be achieved by reacting aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, or isothiocyanates.
Coupling with Indole Derivative: The thiazole intermediate is then coupled with an indole derivative under specific conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting various cancer cell lines.
Case Study: Inhibition of Tyrosine Kinases
A study reported that derivatives of thiazole compounds, similar to this compound, exhibit potent inhibitory activity against multi-tyrosine kinases such as c-Met and Src. For instance, a related compound demonstrated an IC50 value of 0.021μmol/L, indicating strong inhibition against lung carcinoma cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
Research has shown that thiazole-containing compounds can inhibit bacterial growth effectively. For example, compounds with similar thiazole structures have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria, showing significant activity .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of thiazole derivatives. This compound may possess similar effects due to its ability to modulate inflammatory pathways.
Case Study: Inhibition of Pro-inflammatory Cytokines
Studies have indicated that certain thiazole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound could be further explored for its anti-inflammatory potential .
Mechanism of Action
The mechanism of action of N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic acid
- 3,4-Dimethoxy-N-(2-{[1-oxo-1-(1,3-thiazol-2-ylamino)-2-butanyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
Uniqueness
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is unique due to its combined thiazole and indole structures, which provide a diverse range of biological activities. This dual functionality allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry.
Biological Activity
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide, also known as 6-methoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₄O₃S |
Molecular Weight | 358.4 g/mol |
CAS Number | 1010900-69-2 |
Xanthine Oxidase Inhibition
Research indicates that compounds with indole and thiazole scaffolds can act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. The structure of this compound suggests potential for similar inhibitory activity. A study on related thiazole derivatives showed that modifications at specific positions enhanced their XO inhibitory activity, with IC50 values as low as 3.5 nM for some derivatives .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For instance, a series of thiazole compounds demonstrated significant inhibition against the Pin1 protein, which is implicated in cancer progression. Some derivatives exhibited low micromolar IC50 values, indicating strong potential as anticancer agents . The incorporation of the indole moiety in this compound may enhance its efficacy against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Indole Moiety : The indole ring is crucial for biological activity due to its ability to interact with various biological targets.
- Thiazole Ring : The presence of thiazole enhances the compound's ability to inhibit enzymes like XO and may contribute to anticancer effects.
- Alkyl Substituents : Modifications on the butyl chain can affect solubility and bioavailability, impacting overall efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Thiazole derivatives have shown broad-spectrum antimicrobial effects. For example, compounds with specific hydrophobic substitutions exhibited MIC values ranging from 0.7 to 15.62 µg/mL against various bacterial strains .
- Antitumor Activity : In vitro studies on related compounds indicated significant cytotoxic effects against multiple cancer cell lines, with GI50 values suggesting effective concentrations for therapeutic use .
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c21-14(20-16-18-8-9-23-16)6-3-7-17-15(22)13-10-11-4-1-2-5-12(11)19-13/h1-2,4-5,8-10,19H,3,6-7H2,(H,17,22)(H,18,20,21) |
InChI Key |
CDBMVAJEVPIVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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